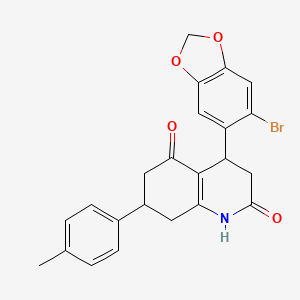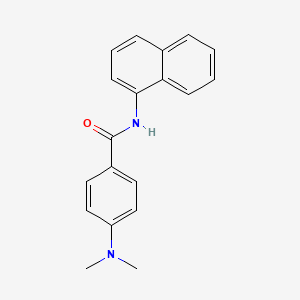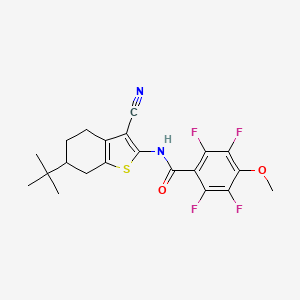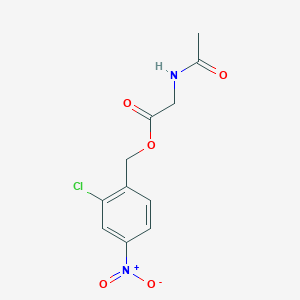![molecular formula C16H22N2O3 B4205278 N-[4-(tert-butylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4205278.png)
N-[4-(tert-butylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide
Vue d'ensemble
Description
N-[4-(tert-butylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a tert-butylamino group. Its chemical properties make it a valuable building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring and the tert-butylamino group. One common method involves the reaction of 4-nitrophenyl tetrahydrofuran-2-carboxylate with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires careful temperature and pressure control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems for temperature and pressure control, as well as advanced purification techniques, ensures the consistent quality of the final product. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(tert-butylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Various amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-(tert-butylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide has several applications in scientific research, including:
Chemistry: It serves as a chemically differentiated building block for organic synthesis, enabling the preparation of complex molecules with hindered amine motifs.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving amine-containing molecules.
Medicine: It is investigated for its potential use in drug development, particularly for compounds targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Mécanisme D'action
The mechanism of action of N-[4-(tert-butylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The tetrahydrofuran ring may also play a role in stabilizing the compound’s binding to its target, enhancing its overall efficacy.
Comparaison Avec Des Composés Similaires
N-[4-(tert-butylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-(tert-butylamino)phenyl)acetamide: This compound also contains a tert-butylamino group but differs in the presence of an acetamide group instead of a tetrahydrofuran ring.
tert-Butylamine derivatives: Various derivatives of tert-butylamine exhibit different chemical properties and reactivities, depending on the substituents attached to the amine group.
The uniqueness of this compound lies in its combination of a tetrahydrofuran ring and a tert-butylamino group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[4-(tert-butylcarbamoyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)18-14(19)11-6-8-12(9-7-11)17-15(20)13-5-4-10-21-13/h6-9,13H,4-5,10H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXYHBWODGETJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethylamino]propan-2-ol;oxalic acid](/img/structure/B4205200.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4205210.png)
![Ethyl 4-{4-[(benzylsulfonyl)methyl]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4205212.png)


![3-nitro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-4-(1-pyrrolidinyl)benzamide](/img/structure/B4205232.png)
![1-[2-[4-(4-Benzylpiperidin-1-yl)butoxy]phenyl]ethanone;oxalic acid](/img/structure/B4205239.png)
![1-(4-chloro-2-nitrophenyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4205240.png)

![N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B4205258.png)
![1-Benzyl-4-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4205259.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4205270.png)
![1-[7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4205272.png)
